Para-Methylsulfonyl Regioisomerism: Predicted Target Engagement Divergence from 2- and 3-Methylsulfonyl Analogs
The para-methylsulfonyl substitution pattern of CAS 900004-76-4 is predicted by SEA (Similarity Ensemble Approach) to engage peroxisome proliferator-activated receptor delta (PPARD) and aldo-keto reductase family 1 member C3 (AKR1C3), with distinct target class predictions compared to its regioisomers [1]. The 2-methylsulfonyl analog (CAS 941925-79-7) and 3-methylsulfonyl analog present the sulfonyl group in electronically and sterically distinct environments. The para orientation maximizes the distance between the electron-withdrawing sulfonyl group and the benzothiazole amide linkage, potentially reducing intramolecular electronic effects that could alter amide bond geometry and target binding conformation. This regioisomeric differentiation is critical for screening library design, as the three isomers cannot be treated as interchangeable screening probes.
| Evidence Dimension | Predicted protein target engagement (SEA prediction based on ChEMBL 20) |
|---|---|
| Target Compound Data | PPARD (P-value 0, Max Tc 49); AKR1C3 (P-value 81, Max Tc 66) [1] |
| Comparator Or Baseline | No SEA predictions available for 2-methylsulfonyl or 3-methylsulfonyl regioisomers in ZINC |
| Quantified Difference | Not quantifiable; orthogonal target prediction profiles expected due to regioisomeric sulfonyl orientation |
| Conditions | In silico SEA prediction using ChEMBL 20 training set; no experimental confirmation available |
Why This Matters
Regioisomeric differentiation governs target engagement profiles; substituting isomers confounds SAR interpretation and screening hit validation.
- [1] ZINC Database. ZINC000105880868. SEA Predictions based on ChEMBL 20. https://zinc.docking.org/substances/ZINC000105880868/?sort=pvalue View Source
